molecular formula C19H13Cl2N5O B11633631 2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide

2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide

Cat. No.: B11633631
M. Wt: 398.2 g/mol
InChI Key: WNZVBPYIICLMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyridine ring, a benzotriazole moiety, and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the pyridine and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the chlorine atoms .

Scientific Research Applications

2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives and pyridine carboxamides, such as:

Uniqueness

What sets 2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13Cl2N5O

Molecular Weight

398.2 g/mol

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13Cl2N5O/c1-11-9-16-17(25-26(24-16)13-6-4-12(20)5-7-13)10-15(11)23-19(27)14-3-2-8-22-18(14)21/h2-10H,1H3,(H,23,27)

InChI Key

WNZVBPYIICLMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(N=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.